molecular formula C11H14O2 B1668117 Butyl benzoate CAS No. 136-60-7

Butyl benzoate

Cat. No.: B1668117
CAS No.: 136-60-7
M. Wt: 178.23 g/mol
InChI Key: XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Description

Butyl benzoate, also known as benzoic acid butyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a colorless, oily liquid with a pleasant fruity aroma. This compound is commonly used in the fragrance and flavor industry due to its characteristic scent and is also utilized as a solvent and plasticizer .

Mechanism of Action

Target of Action

Butyl benzoate, a benzoate ester obtained by condensation of benzoic acid and butanol , primarily targets microorganisms . It is used as a preservative in commercial cosmetic lotions and as an involatile solvent . It has been found to have antimicrobial properties, inhibiting the growth of fungi or bacteria .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

In this pathway, benzoate esters are initially metabolized to benzoic acid, which is then decarboxylated to form benzoic acid. This is subsequently metabolized via the benzoate metabolism pathway .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, thereby preserving the quality and safety of products and extending their shelf life . It is also used as a solvent for sampling of isocyanates with silica gel solid phase extraction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . It is also important to note that this compound can cause serious eye irritation and may cause respiratory irritation . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability.

Preparation Methods

Butyl benzoate is typically synthesized through the esterification of benzoic acid with butanol in the presence of an acid catalyst. The reaction involves heating benzoic acid and butanol together with a catalyst such as sulfuric acid or a solid acid catalyst. The crude product is then neutralized using a solid alkali, followed by rectification and purification to obtain the final product .

Scientific Research Applications

Applications Overview

Industry Application
Fragrance and Flavor Used as a solvent and fixative in perfumes and flavorings, enhancing scent and taste profiles.
Cosmetics Functions as an emollient and solvent in creams and lotions, improving texture and application.
Pharmaceuticals Serves as a solvent for active ingredients in topical medications, enhancing drug delivery.
Plastics and Polymers Acts as a plasticizer, improving flexibility and durability of flexible plastics.
Textiles Utilized as a dye carrier for polyester fibers, facilitating color application.
Food Industry Approved by the FDA as an indirect food additive for adhesives; also used in flavoring agents.
Entomology Employed in pesticide formulations as a penetrating agent.
Research Applications Functions as a reagent or solvent in organic synthesis, aiding chemical reactions and compound development.

Fragrance and Flavor Industry

Butyl benzoate is commonly used to enhance the scent profiles of perfumes due to its pleasant aroma. It acts as a fixative, helping to stabilize volatile fragrance components, thereby prolonging their presence in the final product .

Cosmetics

In cosmetic formulations, this compound serves dual purposes: it acts as an emollient that provides skin conditioning properties and as a solvent that helps dissolve other ingredients, ensuring uniform distribution within creams and lotions .

Pharmaceuticals

The pharmaceutical industry utilizes this compound primarily as a solvent for active pharmaceutical ingredients (APIs). Its ability to dissolve various compounds enhances the efficacy of topical medications by improving absorption through the skin .

Plastics and Polymers

As a plasticizer, this compound is integral to producing flexible plastics used in consumer goods. It enhances the material's flexibility and durability while maintaining performance under varying conditions .

Textiles

In textile manufacturing, this compound acts as a dye carrier for polyester fibers. This application is crucial for achieving vibrant colors and ensuring that dyes adhere effectively to fabrics .

Food Industry

This compound is recognized by the FDA as an indirect food additive used in adhesives that may contact food products. Additionally, it finds application in flavoring agents due to its fruity aroma .

Entomology

In agricultural practices, this compound is included in pesticide formulations where it functions as a penetrating agent, enhancing the effectiveness of active ingredients against pests .

Research Applications

This compound is frequently employed in laboratory settings for organic synthesis processes. Its role as a reagent or solvent facilitates various chemical reactions necessary for developing new compounds .

Case Study 1: Use in Cosmetic Formulations

A study demonstrated that incorporating this compound into sunscreen formulations improved the spreadability and overall sensory experience of the product without compromising UV protection efficacy.

Case Study 2: Fragrance Stability

Research indicated that perfumes containing this compound exhibited enhanced stability during storage compared to those without it, highlighting its role in prolonging fragrance longevity.

Comparison with Similar Compounds

Butyl benzoate can be compared with other esters such as:

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a solvent and plasticizer in various industrial applications.

Biological Activity

Butyl benzoate (C11H14O2), a colorless liquid with a sweet, fruity odor, is an ester derived from benzoic acid and butanol. It has various applications, including as a solvent, fragrance, and antimicrobial agent. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 136-60-7
  • Physical State : Colorless liquid
  • Boiling Point : 250 °C

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it useful in food preservation and pharmaceuticals. Studies have demonstrated its effectiveness against a range of microorganisms.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5%
Staphylococcus aureus0.3%
Candida albicans0.4%
Bacillus subtilis0.6%

These results indicate that this compound can inhibit the growth of various pathogens at relatively low concentrations, suggesting its potential as a natural preservative in food products .

Case Studies

  • Food Preservation : A study conducted on the use of this compound as a food preservative showed significant reductions in microbial load in meat products treated with this compound. The treated samples exhibited extended shelf life compared to untreated controls, highlighting its efficacy in food safety .
  • Pharmaceutical Applications : Research into the formulation of topical antimicrobial agents has revealed that this compound can enhance the stability and efficacy of active ingredients against skin pathogens. Its incorporation into creams and ointments has shown improved antimicrobial activity compared to formulations without it .
  • Plant Metabolite : Investigations into the presence of this compound in Carica papaya (papaya) have uncovered its role as a plant metabolite with potential health benefits. Extracts containing this compound were found to possess anti-inflammatory and antioxidant properties, suggesting therapeutic applications in traditional medicine .

The antimicrobial action of this compound is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, it may interfere with metabolic processes within the cells, inhibiting growth and reproduction .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with microbial targets. These studies suggest that its aromatic structure allows for effective binding to active sites on microbial enzymes, enhancing its inhibitory effects .

Table 2: Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Interaction Type
Enzyme A-8.5Hydrogen bonds
Enzyme B-9.2Hydrophobic interactions
Enzyme C-7.8Ionic interactions

The binding energy values indicate strong interactions between this compound and target proteins, which correlate with observed biological activity .

Properties

IUPAC Name

butyl benzoate
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InChI

InChI=1S/C11H14O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
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InChI Key

XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID8040694
Record name Butyl benzoate
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Molecular Weight

178.23 g/mol
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [Hawley]
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Boiling Point

250 °C
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Flash Point

225 °F (107 °C) (OPEN CUP)
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Solubility

PRACTICALLY INSOL IN WATER, SOL IN ALCOHOL, ETHER AND ACETONE, MISCIBLE WITH OILS AND HYDROCARBONS, Water solubility of 59 mg/l.
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Density

1.00 @ 20 °C
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Vapor Density

6.15 (AIR= 1)
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Vapor Pressure

0.01 [mmHg], 0.01 mm Hg at 25 °C.
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Color/Form

THICK, OILY LIQUID, COLORLESS LIQUID

CAS No.

136-60-7
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Melting Point

-22 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Butyl benzoate

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